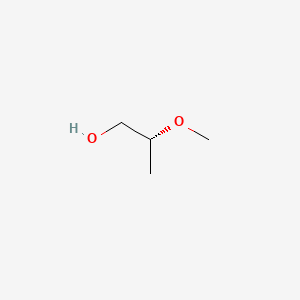

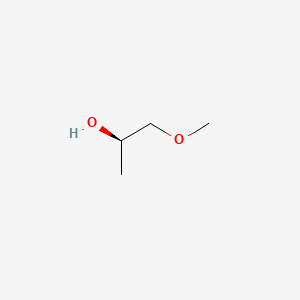

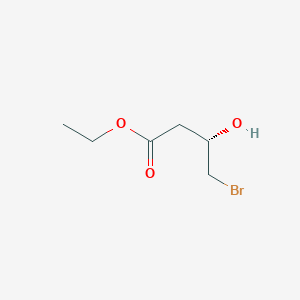

(S)-Ethyl 4-bromo-3-hydroxybutanoate

Descripción general

Descripción

(S)-Ethyl 4-bromo-3-hydroxybutanoate is a useful research compound. Its molecular formula is C6H11BrO3 and its molecular weight is 211.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biomaterials Development

Polyhydroxyalkanoates (PHAs), specifically poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [P(3HB-co-4HB)], are highlighted for their biocompatibility and potential in medical applications. These materials, derived from bacterial synthesis, exhibit desirable mechanical and physical properties, non-toxicity, and elicitation of appropriate host tissue responses. Surface modifications and integration of nanotechnology enhance their functionality, promoting them as next-generation biomaterials for healthcare biotechnology (Chai et al., 2020).

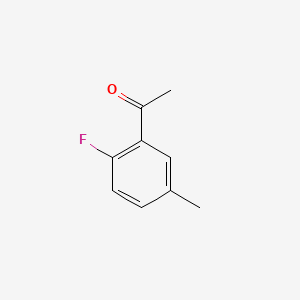

Organic Synthesis

(S)-Ethyl 4-bromo-3-hydroxybutanoate's role in organic synthesis is illustrated through its utility in catalyzing reactions, such as Friedel-Crafts alkylation, demonstrating its importance in the production of various organic compounds. Metal cation-exchanged clays serve as catalysts for these reactions, showcasing the compound's versatility in facilitating organic transformations (Tateiwa & Uemura, 1997).

Antioxidant Activity Analysis

In the study of antioxidants, this compound can be utilized in assays to determine antioxidant activity, reflecting its significance in food engineering, medicine, and pharmacy. Various tests, including ORAC, HORAC, TRAP, and TOSC, are employed to assess the antioxidant capacity of complex samples, indicating the compound's role in evaluating the antioxidant potential of substances (Munteanu & Apetrei, 2021).

Surface Finishing and Energy Storage

This compound is applicable in electrochemical technologies, including electroplating and energy storage, with advancements in haloaluminate room-temperature ionic liquids (RTILs) highlighting its utility in enhancing the functionality of materials for complex biological environments (Tsuda, Stafford, & Hussey, 2017).

Chemical Recycling

The compound finds use in the chemical recycling of poly(ethylene terephthalate) (PET), illustrating its importance in sustainable waste management and material recovery. Techniques such as hydrolysis, facilitated by catalysts, allow for the recovery of monomers from PET waste, contributing to the conservation of petrochemical resources and energy (Karayannidis & Achilias, 2007).

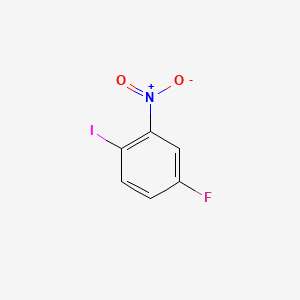

Development of Flame Retardants

Research into novel brominated flame retardants, including the use of this compound, addresses the need for safer and more effective flame-retardant materials. Studies focus on their occurrence in indoor air, dust, consumer goods, and food, with an emphasis on reducing health and environmental risks (Zuiderveen, Slootweg, & de Boer, 2020).

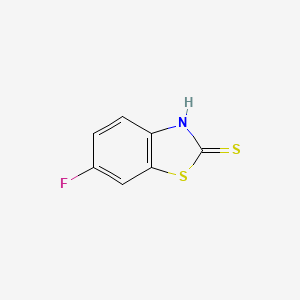

Thermoelectric Materials

This compound contributes to the development of organic thermoelectric materials, such as poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials, which are vital for energy conversion technologies. This highlights its role in advancing materials science for applications in energy harvesting and electronic devices (Yue & Xu, 2012).

Safety and Hazards

The compound has a GHS pictogram with a signal word "Warning" . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propiedades

IUPAC Name |

ethyl (3S)-4-bromo-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZRKZQHJNWBEI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369976 | |

| Record name | Ethyl (3S)-4-bromo-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95537-36-3 | |

| Record name | Ethyl (3S)-4-bromo-3-hydroxybutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95537-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3S)-4-bromo-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 4-bromo-3-hydroxy-, ethyl ester, (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.